Methyl 2,4-dihydroxy-5-isopropylbenzoate

描述

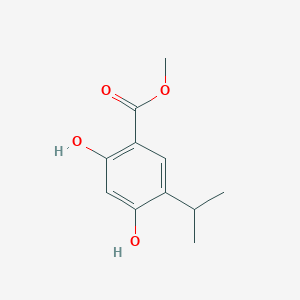

Methyl 2,4-dihydroxy-5-isopropylbenzoate (CAS: 943519-37-7) is a benzoate ester derivative characterized by a benzene ring substituted with hydroxyl groups at positions 2 and 4, an isopropyl group at position 5, and a methyl ester at the carboxyl position.

科学研究应用

Methyl 2,4-dihydroxy-5-isopropylbenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用机制

The mechanism by which Methyl 2,4-dihydroxy-5-isopropylbenzoate exerts its effects involves its interaction with molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups on the benzene ring can donate hydrogen atoms, neutralizing free radicals and preventing oxidative stress.

Anti-inflammatory Activity: The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Molecular Targets: Potential targets include various enzymes, receptors, and signaling pathways involved in disease processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural similarity of Methyl 2,4-dihydroxy-5-isopropylbenzoate to other benzoate derivatives is highlighted by computational similarity scores (0.90–0.91), as shown in . Key differences lie in substituent patterns, ester groups, and functional group positioning. Below is a detailed analysis:

Structural Comparison Table

| Compound Name | CAS Number | Substituents (Position) | Ester Group | Similarity Score |

|---|---|---|---|---|

| This compound | 943519-37-7 | 2-OH, 4-OH, 5-isopropyl | Methyl | - |

| Diethyl 2,5-dihydroxyterephthalate | 5870-38-2 | 2-OH, 5-OH (terephthalate) | Diethyl | 0.91 |

| Ethyl 2-methoxy-6-methylbenzoate | 6520-83-8 | 2-OCH3, 6-CH3 | Ethyl | 0.91 |

| Ethyl 2-hydroxy-6-methylbenzoate | 6555-40-4 | 2-OH, 6-CH3 | Ethyl | 0.90 |

Source: Structural data derived from .

Analysis of Key Differences

Diethyl 2,5-Dihydroxyterephthalate (CAS 5870-38-2)

- Substituents : Hydroxyl groups at positions 2 and 5 (vs. 2 and 4 in the target compound).

- Ester Group : Diethyl ester (vs. methyl ester), likely increasing lipophilicity.

- Implications : The terephthalate backbone and diethyl ester may enhance rigidity and reduce solubility compared to the target compound’s methyl ester and isopropyl group .

Ethyl 2-Methoxy-6-Methylbenzoate (CAS 6520-83-8)

- Substituents : Methoxy (electron-donating) at position 2 and methyl at position 6 (vs. hydroxyls and isopropyl in the target).

- Ester Group : Ethyl ester, moderately less polar than methyl.

Ethyl 2-Hydroxy-6-Methylbenzoate (CAS 6555-40-4)

- Substituents : Single hydroxyl at position 2 and methyl at position 6 (vs. dual hydroxyls and isopropyl in the target).

- Ester Group : Ethyl ester, similar lipophilicity to other ethyl derivatives.

- Implications : The absence of a second hydroxyl group and isopropyl substituent may reduce steric hindrance and polarity, favoring different reactivity profiles .

Implications of Structural Variations

- Polarity and Solubility : The dual hydroxyl groups in this compound likely increase polarity compared to methoxy- or methyl-substituted analogs. However, the isopropyl group may counterbalance this by introducing hydrophobicity.

- Steric Effects : The isopropyl group at position 5 could hinder interactions in biological systems or synthetic reactions, differentiating it from smaller substituents in similar compounds.

生物活性

Methyl 2,4-dihydroxy-5-isopropylbenzoate is a benzoate derivative that has garnered attention due to its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article provides a comprehensive overview of the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H14O4

- Molecular Weight : 210.23 g/mol

- CAS Number : 943519-37-7

The compound features a methyl ester group and two hydroxyl groups on the benzene ring, with an isopropyl group at the 5-position. These structural characteristics contribute to its biological activity.

Antioxidant Activity

This compound exhibits significant antioxidant properties. The hydroxyl groups on the benzene ring can donate hydrogen atoms to neutralize free radicals, thus preventing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and may play a role in reducing the risk of chronic diseases linked to oxidative damage.

Anti-inflammatory Properties

The compound has shown potential in inhibiting inflammatory pathways. Research indicates that it may inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these pathways, this compound could help alleviate conditions characterized by chronic inflammation .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit COX and LOX enzymes, which are critical in the inflammatory response.

- Radical Scavenging : Its ability to donate hydrogen atoms allows it to effectively scavenge free radicals.

- Cell Signaling Modulation : It may influence signaling pathways associated with cell proliferation and apoptosis, particularly in cancerous cells .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| Salicylic Acid | Moderate | High |

| Aspirin (Acetylsalicylic Acid) | Moderate | High |

| Flavonoids (e.g., Quercetin) | High | High |

Case Studies and Research Findings

- Cancer Therapeutics : A study explored the use of this compound as a scaffold for developing inhibitors targeting heat shock protein 90 (Hsp90), which is overexpressed in several cancers. The research demonstrated that compounds derived from this scaffold exhibited significant inhibitory activity against cancer cell proliferation and migration in vitro and in vivo .

- Inflammatory Response : Another study investigated the anti-inflammatory effects of this compound in a model of acute inflammation. The results indicated a reduction in inflammatory markers and improved outcomes compared to control groups.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,4-dihydroxy-5-isopropylbenzoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves esterification of 2,4-dihydroxy-5-isopropylbenzoic acid using methanol under acidic catalysis. To optimize yield, vary catalysts (e.g., sulfuric acid, acetic acid ), temperature (40–80°C), and solvent polarity. Monitor progress via TLC (Rf values ) and characterize intermediates via H-NMR for regioselectivity confirmation. For reproducibility, document stoichiometry and purification steps (e.g., column chromatography).

Q. How can spectroscopic techniques (NMR, MS) be applied to confirm the structure and purity of this compound?

- Methodological Answer : Use H-NMR to identify phenolic protons (δ 9–12 ppm) and methyl/isopropyl groups (δ 1.2–3.5 ppm). Compare with literature data for analogous benzoates . High-resolution mass spectrometry (HRMS) confirms molecular ion ([M+H]+) and fragmentation patterns. Purity is validated via HPLC (≥95% peak area) with UV detection at 254 nm.

Q. What are the recommended storage conditions to ensure the compound’s stability during long-term research use?

- Methodological Answer : Store in airtight, light-resistant containers under inert atmosphere (argon/nitrogen) at –20°C. Avoid humidity to prevent hydrolysis, as recommended for lab-stable phenolic esters . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient carbonyl carbons. Compare activation energies for methanol vs. bulkier nucleophiles. Validate predictions experimentally via kinetic studies under varying dielectric conditions (DMF vs. THF) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Use standardized assays (DPPH/ABTS for antioxidant activity; ROS quantification in cell models) under controlled oxygen levels. Compare results across cell lines (e.g., HepG2 vs. RAW 264.7) and validate via siRNA knockdown of redox-sensitive pathways . Statistical meta-analysis of published IC values can identify confounding variables (e.g., pH, solvent).

Q. How do structural modifications (e.g., isopropyl group substitution) influence the compound’s pharmacokinetic properties?

- Methodological Answer : Synthesize analogs (e.g., 5-ethyl or 5-cyclohexyl derivatives) and assess logP (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation ). Correlate structural features with bioavailability using QSAR models.

准备方法

Preparation Methods

Detailed Stepwise Synthesis

Step 1: Isopropylation

- Starting Material: 3,5-dihydroxybenzoic acid

- Reagents: Isopropanol, sulfuric acid (catalyst)

- Procedure:

- Dissolve 3,5-dihydroxybenzoic acid in a mixture of isopropanol and sulfuric acid.

- Heat the mixture to 60–65 °C, add isopropanol dropwise, and stir for 3 hours.

- Cool, neutralize with sodium carbonate, filter, acidify, and extract with ethyl acetate.

- Dry and concentrate to obtain 3,5-dihydroxy-4-isopropylbenzoic acid.

- Yield: ~82%

Step 2: Esterification

- Starting Material: 3,5-dihydroxy-4-isopropylbenzoic acid

- Reagents: Methanol, acid catalyst (e.g., H₂SO₄)

- Procedure:

- Reflux the acid with methanol and a catalytic amount of sulfuric acid.

- After completion, neutralize, extract, and purify to yield methyl 2,4-dihydroxy-5-isopropylbenzoate.

- Yield: Typically >75% (literature values for similar esters)

Step 3: Optional Protection/Deprotection

- If required (to avoid side reactions), the phenolic hydroxyls may be protected as methyl ethers during isopropylation and esterification, followed by demethylation (e.g., using BBr₃ or AlCl₃) to regenerate the free dihydroxy compound.

Optimization and Analytical Data

The referenced synthesis emphasizes the importance of temperature control, choice of solvent, and the sequence of addition for maximizing yield and purity. Table 1 summarizes the key reaction conditions and yields.

Table 1: Summary of Key Reaction Steps and Conditions

| Step | Starting Material | Reagents/Catalysts | Key Conditions | Yield (%) |

|---|---|---|---|---|

| Isopropylation | 3,5-dihydroxybenzoic acid | Isopropanol, H₂SO₄ | 60–65 °C, 3 h | 82 |

| Esterification | 3,5-dihydroxy-4-isopropylbenzoic acid | Methanol, H₂SO₄ | Reflux, 2–4 h | >75 |

| Demethylation* | Methyl-protected intermediates | BBr₃ or AlCl₃ | 0–25 °C, 1–3 h | 70–90 |

*If methyl protection is used for phenolic groups.

Alternative Approaches

While the above method is the most direct and widely reported, alternative methods may include:

- Direct Fischer Esterification: Direct reaction of 2,4-dihydroxy-5-isopropylbenzoic acid with methanol and acid catalyst.

- Transesterification: If an ethyl or other alkyl ester is available, transesterification with methanol under acidic or basic conditions can yield the methyl ester.

However, literature consistently favors the stepwise isopropylation followed by esterification route for optimal selectivity and yield.

Research Findings and Notes

- The isopropylation step is regioselective for the 5-position due to the activating effects of the phenolic groups at the 2 and 4 positions.

- Protection of phenolic hydroxyls may be necessary in multi-step syntheses to prevent unwanted side reactions.

- Analytical data (IR, NMR, HRMS) confirms the structure and purity of intermediates and final product.

- The described method uses commercially available reagents and avoids hazardous heavy metal oxidants, making it suitable for both laboratory and industrial scale-up.

属性

IUPAC Name |

methyl 2,4-dihydroxy-5-propan-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-6(2)7-4-8(11(14)15-3)10(13)5-9(7)12/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOCXJWZGXUTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731184 | |

| Record name | Methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943519-37-7 | |

| Record name | Methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。